[6-(benzyloxy)-1H-indol-1-yl]acetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-6-7-15(10-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMINNOUHIVWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid involves several steps. One common method includes the condensation of indole derivatives with benzyloxy groups under specific reaction conditions. For instance, the reaction of indole with benzyl bromide in the presence of a base like potassium carbonate can yield benzyloxyindole, which can then be further reacted with acetic anhydride to produce this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[6-(benzyloxy)-1H-indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
[6-(benzyloxy)-1H-indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [6-(benzyloxy)-1H-indol-1-yl]acetic acid involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cellular processes and signaling pathways. For example, it can activate nuclear receptors and regulate the expression of specific genes, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomers: 5- vs. 6-Benzyloxy Substitution
[5-(Benzyloxy)-1H-indol-1-yl]acetic Acid
- Structure : Benzyloxy group at position 5; acetic acid at position 1.
- Activity : Dual functionality as an aldose reductase inhibitor (IC₅₀ = 0.38 µM) and PPARγ ligand (EC₅₀ = 3.2 µM). This dual activity distinguishes it from lidorestat, a structurally complex aldose reductase inhibitor with a thiophene ring and lower selectivity for PPARγ .

- SAR Insight : The 5-benzyloxy substitution may optimize steric interactions with aldose reductase’s active site, while the 1-acetic acid group facilitates hydrogen bonding .
Substituent Variations on the Indole Ring
[6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetic Acid
- Structure : Chlorine at position 6; 4-chlorobenzoyl at position 2; acetic acid at position 3.
- Activity : Potent COX-2 inhibitor with selectivity over COX-1. The 6-chloro and 4-chlorobenzoyl groups enhance hydrophobic interactions with COX-2’s active site .
- Comparison : Unlike the target compound, the 3-acetic acid position and halogen substituents prioritize anti-inflammatory activity over metabolic targets .
- [3-(Thiophene-2-carbonyl)-1H-indol-1-yl]acetic Acid Structure: Thiophene-2-carbonyl group at position 3; acetic acid at position 1. No direct activity data are provided, but structural analogs are explored as kinase inhibitors .
Functional Group Modifications
2-(6-Methyl-1H-indol-3-yl)acetic Acid
- ML3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]acetic Acid) Structure: Non-indole derivative with a pyrrolizine core and acetic acid. Activity: Anti-inflammatory agent with ED₅₀ = 17 mg/kg (oral) in rat models. Unlike indole derivatives, the pyrrolizine scaffold reduces gastrointestinal toxicity while maintaining efficacy .
Biological Activity
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of diabetes management, antibacterial properties, and neurodegenerative diseases. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.
Aldose Reductase Inhibition
Research indicates that this compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrated an IC50 in the submicromolar range for the rat enzyme and low micromolar for the human variant, suggesting significant inhibitory potential. Furthermore, it exhibited selectivity against related enzymes, indicating a promising profile for diabetes-related therapies .
PPARγ Ligand Activity
In addition to its aldose reductase inhibition, this compound has been identified as a ligand for PPARγ (Peroxisome Proliferator-Activated Receptor gamma), albeit with relatively low activity. The implications of this dual action suggest that this compound could serve as a scaffold for developing multifunctional agents targeting metabolic disorders .
Antibacterial Activity
Recent studies explored the antibacterial properties of indole derivatives, including this compound. The compound's activity was assessed against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimal inhibitory concentration (MIC) values indicated that substitutions at the 5-position of the indole ring were more favorable for antibacterial activity than those at the 6-position. Specifically, compounds with a benzyloxy group at the 6-position showed diminished activity compared to their 5-substituted counterparts .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. In vitro studies demonstrated that certain modifications to the indole structure could enhance selectivity and potency against these enzymes, indicating potential therapeutic applications in neurodegeneration .
Table: Summary of Biological Activities
| Activity | Mechanism | IC50 Values | Notes |
|---|---|---|---|
| Aldose Reductase Inhibition | Competitive inhibition | Submicromolar (rat) | Selective over related enzymes |
| PPARγ Ligand Activity | Partial agonist | Low activity | Potential scaffold for diabetes therapies |
| Antibacterial Activity | Disruption of bacterial growth | >128 µg/mL (certain derivatives) | Lower activity with 6-substitutions |
| Neuroprotective Effects | AChE and BChE inhibition | Varies by derivative | Enhancements noted with specific substitutions |
Q & A
Q. What are the established synthetic routes for [6-(benzyloxy)-1H-indol-1-yl]acetic acid, and what challenges arise during purification?
The synthesis of indole-acetic acid derivatives typically involves multi-step reactions, including alkylation, substitution, and cyclization. For this compound, a plausible route could involve:
- Step 1 : Introduction of the benzyloxy group at position 6 of the indole ring via nucleophilic substitution under basic conditions.
- Step 2 : Alkylation at the indole nitrogen (position 1) using bromoacetic acid or its ester derivative.
- Step 3 : Hydrolysis of the ester intermediate to yield the free acetic acid moiety.
Q. Key Challenges :
Q. How is the structure of this compound validated experimentally?
Structural confirmation requires a combination of analytical techniques:
- NMR : H and C NMR to verify substitution patterns (e.g., benzyloxy protons at δ ~4.8–5.2 ppm, indole protons at δ ~6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected [M+H] for CHNO: 282.1125).
- X-ray Crystallography : If crystalline, to resolve spatial arrangement of substituents .
Q. What biological activities are associated with structurally related indole-acetic acid derivatives?
Analogous compounds exhibit diverse activities:
- PPARγ/δ Agonism : [5-(Benzyloxy)-1H-indol-1-yl]acetic acid binds to polar residues (H323, Y473) in PPARγ/δ via hydrogen bonding, suggesting potential metabolic regulation .
- Aldose Reductase Inhibition : Derivatives with electron-withdrawing groups (e.g., nitro) show enzyme inhibition, relevant for diabetic complications .
- COX-2 Selectivity : 6-Chloro-substituted indole-acetic acids demonstrate COX-2 inhibition (IC < 1 μM), highlighting the role of substituent position in activity .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side reactions?
Methodological Considerations :
- Catalysis : Use Pd-catalyzed cross-coupling for regioselective benzyloxy introduction.
- Temperature Control : Maintain reaction temperatures below 80°C to prevent indole ring decomposition.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., acetic acid as an ethyl ester) to avoid undesired alkylation .
Q. Data Contradictions :
- Yield Variability : Differing solvent polarities (e.g., DMF vs. THF) may alter reaction kinetics. Systematic solvent screening is advised .
Q. How do structural modifications at position 6 of the indole ring influence PPARγ/δ binding affinity?
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Validation :
Q. How can conflicting data on the compound’s solubility and stability be resolved?
Contradictory Reports :
- Solubility : Some studies report high DMSO solubility (>50 mM), while others note precipitation in aqueous buffers.
- Stability : Degradation observed at pH > 7.0 due to ester hydrolysis or indole ring oxidation.
Q. Resolution Strategies :
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Recommendations :
- ADME Prediction : SwissADME or pkCSM to estimate logP (predicted ~2.5), bioavailability (~70%), and CYP450 interactions.
- Metabolic Pathways : GLORYx for identifying potential glucuronidation or sulfation sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

